molecular formula C7H13Cl2N3 B2599065 5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride CAS No. 2413896-78-1

5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride

Cat. No. B2599065
CAS RN: 2413896-78-1
M. Wt: 210.1
InChI Key: UGDDKJNPIQHOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride” is an organic compound . It has a molecular weight of 210.11 . The IUPAC name for this compound is 5-(azetidin-3-ylmethyl)-1H-pyrazole dihydrochloride .


Synthesis Analysis

The synthesis of azetidine derivatives has been described in various patents and scientific articles . A simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones gives α-carbonylated N-sulfonylazetidines .


Molecular Structure Analysis

The InChI code for “5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride” is 1S/C7H11N3.2ClH/c1-2-9-10-7(1)3-6-4-8-5-6;;/h1-2,6,8H,3-5H2,(H,9,10);2*1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Pharmacological and Therapeutic Applications of Chemical Compounds

Flucytosine and Antifungal Applications

Flucytosine, a synthetic antimycotic compound, showcases the importance of chemical compounds in treating fungal infections. Initially synthesized without intrinsic antifungal capacity, it is metabolically converted within fungal cells into 5-fluorouracil, inhibiting RNA and DNA synthesis. This mechanism underlines the strategic use of chemical conversions in therapeutics, particularly in combination with other drugs for enhanced efficacy against severe systemic mycoses like cryptococcosis and candidosis (A. Vermes, H. Guchelaar, & J. Dankert, 2000).

Antipsychotic and Serotonin Modulation

Compounds targeting both dopamine D2 and serotonin 5-HT1A receptors, such as aripiprazole, perospirone, and others, illustrate the chemical intricacy in modulating neurotransmitter systems for treating schizophrenia. These compounds' "balanced" agonism and antagonism at specific receptors offer promising therapeutic profiles, potentially addressing a broader range of schizophrenia symptoms with reduced side effects like extrapyramidal syndrome (EPS) and metabolic dysfunction (A. Newman-Tancredi & M. Kleven, 2011).

DNA Methyltransferase Inhibitors in Oncology

The exploration of DNA methyltransferase inhibitors, such as 5-azacytidine and decitabine, for their antitumor effects highlights the role of epigenetic modifications in cancer therapy. These compounds can reverse tumor suppressor gene repression through their action on DNA methylation, demonstrating the potential of chemical compounds in targeted cancer therapy (J. Goffin & E. Eisenhauer, 2002).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(azetidin-3-yl)-1-methylpyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-7(2-3-9-10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXAPIGNFUEPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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